molecular formula C8H8KNO2 B13097994 Potassium 2-(4-methylpyridin-2-yl)acetate

Potassium 2-(4-methylpyridin-2-yl)acetate

Cat. No.: B13097994
M. Wt: 189.25 g/mol
InChI Key: CULKIPNSQPFWRE-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Potassium 2-(4-methylpyridin-2-yl)acetate is an organic compound with the molecular formula C8H8KNO2 It is a potassium salt of 2-(4-methylpyridin-2-yl)acetic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Potassium 2-(4-methylpyridin-2-yl)acetate typically involves the reaction of 2-(4-methylpyridin-2-yl)acetic acid with potassium hydroxide. The reaction is carried out in an aqueous medium, and the product is obtained by evaporating the solvent and recrystallizing the residue from a suitable solvent such as ethanol or water.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The process involves the same basic reaction as in the laboratory synthesis but is optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Potassium 2-(4-methylpyridin-2-yl)acetate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.

    Reduction: Reduction reactions can convert it into more saturated compounds.

    Substitution: It can participate in nucleophilic substitution reactions, where the potassium ion is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like halides, amines, or thiols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction could produce alkylated pyridines.

Scientific Research Applications

Potassium 2-(4-methylpyridin-2-yl)acetate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: It is used in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism by which Potassium 2-(4-methylpyridin-2-yl)acetate exerts its effects depends on its interaction with specific molecular targets. For example, in biological systems, it may bind to enzymes or receptors, altering their activity. The exact pathways involved can vary but often include modulation of signal transduction pathways and changes in gene expression.

Comparison with Similar Compounds

Similar Compounds

  • Potassium 2-(2-pyridyl)acetate
  • Potassium 2-(3-pyridyl)acetate
  • Potassium 2-(4-pyridyl)acetate

Uniqueness

Potassium 2-(4-methylpyridin-2-yl)acetate is unique due to the presence of the methyl group on the pyridine ring, which can influence its chemical reactivity and biological activity. This structural feature can make it more selective in its interactions with molecular targets compared to its non-methylated counterparts.

Properties

Molecular Formula

C8H8KNO2

Molecular Weight

189.25 g/mol

IUPAC Name

potassium;2-(4-methylpyridin-2-yl)acetate

InChI

InChI=1S/C8H9NO2.K/c1-6-2-3-9-7(4-6)5-8(10)11;/h2-4H,5H2,1H3,(H,10,11);/q;+1/p-1

InChI Key

CULKIPNSQPFWRE-UHFFFAOYSA-M

Canonical SMILES

CC1=CC(=NC=C1)CC(=O)[O-].[K+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.